molecular formula C22H21IN2S B583726 4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide CAS No. 143269-53-8

4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide

Katalognummer: B583726
CAS-Nummer: 143269-53-8
Molekulargewicht: 472.388
InChI-Schlüssel: UITSUJOMSNEMHJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide is a synthetic organic compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to interact with biological systems and its potential use in industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide typically involves the reaction of 4,5-benzo-1’-ethyl-3-methyl-chinathia with carbocyanine iodide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide involves its interaction with specific molecular targets and pathways. The compound binds to cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

  • 4,5-Benzo-1’-ethyl-3-methyl-chinathia
  • Carbocyanine iodide
  • 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanine chloride

Comparison: 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced fluorescence and stability, making it more suitable for applications in fluorescence microscopy and imaging studies. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties .

Eigenschaften

CAS-Nummer

143269-53-8

Molekularformel

C22H21IN2S

Molekulargewicht

472.388

IUPAC-Name

(2E)-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-3-methyl-1,3-benzothiazole;iodide

InChI

InChI=1S/C22H21N2S.HI/c1-3-24-18(16-15-17-9-4-5-11-19(17)24)10-8-14-22-23(2)20-12-6-7-13-21(20)25-22;/h4-16H,3H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

UITSUJOMSNEMHJ-UHFFFAOYSA-M

SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C.[I-]

Synonyme

4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.